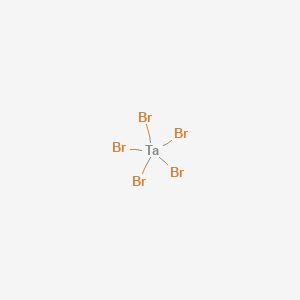
Samarium trihydride
Übersicht
Beschreibung
Samarium ist ein chemisches Element mit der Ordnungszahl 62 und gehört zur Gruppe der Lanthanide. Es wird als Seltenerdmetall eingestuft und hat ein silbrig-weißes Aussehen. Samarium wurde 1879 vom französischen Chemiker Paul Émile Lecoq de Boisbaudran entdeckt, der es aus dem Mineral Samarskit isolierte . Dieses Element ist an der Luft relativ stabil, oxidiert aber im Laufe der Zeit langsam .
Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen
Samarium kann durch verschiedene Methoden hergestellt werden, darunter die Reduktion von Samariumoxid mit Lanthan oder Cer. Eine weitere gängige Methode beinhaltet die Elektrolyse einer geschmolzenen Mischung aus Samariumchlorid und Natriumchlorid .
Industrielle Produktionsmethoden
In industriellen Umgebungen wird Samarium häufig durch Reduktion von Samariumoxid mit metallischem Lanthan oder Cer bei hohen Temperaturen hergestellt. Auch die Elektrolysemethode wird angewandt, bei der eine geschmolzene Mischung aus Samariumchlorid und Natriumchlorid elektrolysiert wird, um reines Samarium zu erhalten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Samarium can be prepared through various methods, including the reduction of samarium oxide with lanthanum or cerium. Another common method involves the electrolysis of a molten mixture of samarium chloride and sodium chloride .
Industrial Production Methods
In industrial settings, samarium is often produced by reducing samarium oxide with metallic lanthanum or cerium at high temperatures. The electrolysis method is also employed, where a molten mixture of samarium chloride and sodium chloride is electrolyzed to yield pure samarium .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Samarium durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Samarium reagiert mit Sauerstoff unter Bildung von Samarium(III)-oxid (Sm₂O₃).
Reduktion: Samarium(II)-iodid (SmI₂) ist ein starkes Reduktionsmittel, das in der organischen Synthese verwendet wird.
Häufige Reagenzien und Bedingungen
Oxidation: Reagiert mit Sauerstoff bei Raumtemperatur.
Reduktion: Samarium(II)-iodid wird in Tetrahydrofuran (THF) als Lösungsmittel verwendet.
Substitution: Reagiert mit Halogenen wie Chlor und Brom bei erhöhten Temperaturen.
Hauptprodukte
Oxidation: Samarium(III)-oxid (Sm₂O₃)
Reduktion: Verschiedene organische Verbindungen, die durch Samarium(II)-iodid reduziert werden
Substitution: Samariumhalogenide (z. B. SmCl₃, SmBr₃)
Wissenschaftliche Forschungsanwendungen
Samarium hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Industrie: Wird bei der Herstellung von leistungsstarken Magneten und in der Glas- und Keramikindustrie eingesetzt.
Wirkmechanismus
Samarium, insbesondere in seiner radioaktiven Form (Samarium-153 Lexidronam), zielt auf Stellen neuer Knochenbildung ab. Es konzentriert sich in Bereichen des Knochens, die von metastasierenden Tumoren befallen sind, wo es die osteoblastischen Tumorherde bestrahlt und so Schmerzlinderung verschafft . Der Mechanismus beinhaltet die Emission von Beta-Teilchen, die Krebszellen im Knochen zerstören.
Wissenschaftliche Forschungsanwendungen
Samarium has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and in the production of high-performance magnets.
Biology: Samarium complexes are studied for their cytotoxic properties and potential use in cancer treatment.
Medicine: Samarium-153 lexidronam is used in radiopharmaceuticals to treat pain associated with bone cancer.
Industry: Employed in the manufacture of powerful magnets and in the glass and ceramics industry.
Wirkmechanismus
Samarium, particularly in its radioactive form (Samarium-153 lexidronam), targets sites of new bone formation. It concentrates in regions of the bone invaded by metastatic tumors, where it irradiates the osteoblastic tumor sites, providing pain relief . The mechanism involves the emission of beta particles that destroy cancer cells in the bone.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Europium: Ein weiteres Lanthanid mit ähnlichen chemischen Eigenschaften, aber unterschiedlichen Anwendungen, z. B. in phosphoreszierenden Materialien.
Gadolinium: Wird in Kontrastmitteln für die Magnetresonanztomographie (MRT) verwendet.
Neodym: Bekannt für seine Verwendung in starken Permanentmagneten.
Einzigartigkeit
Samarium ist einzigartig aufgrund seiner spezifischen Anwendungen in der Krebsbehandlung und seiner Rolle bei der Herstellung von Hochleistungsmagneten. Seine Fähigkeit, stabile Komplexe mit verschiedenen Liganden zu bilden, macht es sowohl in industriellen als auch in medizinischen Anwendungen vielseitig einsetzbar .
Eigenschaften
IUPAC Name |
samarium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Sm | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUNJOHGWZRPMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Sm] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Sm | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064688 | |
| Record name | Samarium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
A hard, silver-white metal [Argonne] Tarnishes on exposure to air; Melting point = 1074 degrees C; [Merck Index] | |
| Record name | Samarium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1700 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
1794 °C | |
| Record name | Samarium, Elemental | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7863 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
7.52 g cu cm at 25 °C | |
| Record name | Samarium, Elemental | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7863 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.3X10-5 bar at 722 mm Hg; 1.3X10-3 bar at 964 mm Hg | |
| Record name | Samarium, Elemental | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7863 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Silvery metal; rhombohedral | |
CAS No. |
13598-53-3, 7440-19-9 | |
| Record name | Samarium hydride (SmH3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13598-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Samarium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Samarium, elemental | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Samarium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12403 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Samarium | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Samarium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Samarium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.298 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SAMARIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42OD65L39F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Samarium, Elemental | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7863 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,2-Diacylglycerol-LD-SM-pool | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062272 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
1072 °C | |
| Record name | Samarium, Elemental | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7863 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-Naphthalenecarboxamide, 4,4'-[1,2-ethanediylbis[iminosulfonyl(6-methoxy-3,1-phenylene)azo]]bis[N-(4-ethoxyphenyl)-3-hydroxy-](/img/structure/B76032.png)



